molecular formula C16H20N4O4 B1609601 Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- CAS No. 203396-25-2

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-

Cat. No.: B1609601
CAS No.: 203396-25-2
M. Wt: 332.35 g/mol
InChI Key: GJEXRCUVMPOSCS-RYUDHWBXSA-N
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Description

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- (CAS 203396-25-2) is a synthetic dipeptide derivative with a molecular formula of C16H20N4O4 and a molecular weight of 332.35 g/mol . The compound features a pyroglutamyl (5-oxoprolyl) residue coupled to L-phenylalanyl-glycinamide. Peptides containing similar structural motifs are of significant interest in biochemical research, particularly in the study of G protein-coupled receptors (GPCRs) . Scientific literature indicates that certain peptides, such as the related molecule L-prolyl-L-leucyl-glycinamide, can function as allosteric modulators of GPCRs like the Dopamine D2 receptor . This suggests potential research applications for this compound in investigating allosteric modulation, signal transduction pathways, and receptor function. As a research chemical, it serves as a valuable tool for scientists exploring peptide pharmacology, enzyme-substrate interactions, and the design of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c17-13(21)9-18-15(23)12(8-10-4-2-1-3-5-10)20-16(24)11-6-7-14(22)19-11/h1-5,11-12H,6-9H2,(H2,17,21)(H,18,23)(H,19,22)(H,20,24)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEXRCUVMPOSCS-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428637
Record name Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203396-25-2
Record name Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solution-Phase Multicomponent Reaction Approaches

One efficient approach to synthesizing glycyl-phenylalanine derivatives, which are structurally related to Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-, is the use of isocyanide-based multicomponent reactions (MCR), particularly the Ugi four-component reaction (Ugi-4CR).

  • Ugi-4CR Protocol : This method involves the condensation of an amine, a carbonyl compound (often an aldehyde), a carboxylic acid, and an isocyanide to form peptide-like products in a single step. For diN-substituted glycyl-phenylalanine derivatives, the protocol was adapted by preforming the imine intermediate before adding the acid and isocyanide components to improve yields and reaction efficiency.

  • Two-Step Procedure : After the Ugi reaction, the products undergo selective deprotection steps, such as ester hydrolysis with lithium hydroxide (LiOH) in methanol and catalytic hydrogenation using palladium on carbon, to yield the target pseudo-peptide amino acids.

  • Yields and Purity : This method typically provides moderate to good yields with high purity confirmed by spectroscopic characterization. The approach is suitable for synthesizing derivatives with β, γ, and δ amino acids, indicating flexibility in substrate scope.

Step Reagents/Conditions Outcome
Imine formation Amine + paraformaldehyde, 1 hour Stable imine intermediate
Ugi-4CR reaction Add carboxylic acid + isocyanide Peptide-like adducts
Ester deprotection LiOH in methanol Free acid form
Catalytic hydrogenation Pd/C, H2 Zwitterionic pseudo-peptide

Solid-Phase Peptide Synthesis (SPPS)

Given the peptide nature of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-, SPPS is a highly relevant and practical method for its preparation, especially for longer peptides or peptides containing sensitive functional groups.

  • General SPPS Workflow : The synthesis starts by anchoring the C-terminal amino acid to a solid resin. The amino acid’s alpha-amino group and reactive side chains are protected to prevent side reactions. The cycle of deprotection and coupling of subsequent amino acids is repeated until the full sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected to yield the target compound.

  • Protecting Groups : Temporary protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used for the alpha-amino group. Side chains are protected with groups stable under the coupling and deprotection conditions to avoid side reactions.

  • Special Considerations for Sensitive Residues : For peptides containing ozone-sensitive or electron-rich aromatic residues like phenylalanine or proline derivatives, modified intermediates and protecting strategies are employed to avoid degradation during synthesis steps such as ozonolysis.

SPPS Step Description Notes
Resin loading Attach C-terminal amino acid to resin Stable linkage for iterative synthesis
Deprotection Remove temporary protecting group (e.g., Fmoc) Typically with piperidine
Coupling Add next amino acid (activated form) Use coupling agents like HOBt/DIC
Washing Remove excess reagents and byproducts Ensures purity and reaction efficiency
Cleavage and final deprotection Release peptide from resin and remove side chain protections Yields pure peptide product

Fragment Condensation and Advanced Intermediate Strategies

For complex peptides like Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-, fragment condensation methods can be used where peptide fragments are synthesized separately and then coupled.

  • Use of Fmoc Acetal Intermediate Resins : Advanced intermediates such as Fmoc-protected acetal resins allow for the incorporation of ozone-sensitive groups and facilitate the coupling of peptide fragments with N-terminal cysteine peptides, enabling the formation of bicyclic or lactam-containing peptide scaffolds.

  • Cyclative Cleavage : This technique involves cyclization and cleavage from the resin in one step, useful for synthesizing cyclic peptides or lactams, which may be relevant if the target compound contains such motifs.

  • Stereochemical Control : Fragment coupling methods and the use of mixed anhydride activation help minimize epimerization, ensuring stereochemical purity of the peptide product.

Alkylation of Glycinamide Enolates for Side-Chain Modification

Incorporation of heterocyclic or aromatic side chains into glycinamide derivatives can be achieved via alkylation of glycinamide enolates.

  • Pseudoephedrine Glycinamide Enolate Alkylation : This method involves generating a glycinamide enolate from a pseudoephedrine amide precursor and reacting it with haloalkanes to introduce side chains such as phenyl groups, which are components of L-phenylalanine residues.

  • Limitations : The method requires strict control of conditions and often results in moderate enantiomeric excess due to diastereoselectivity challenges. Alternative radical addition methods have been developed to improve stereoselectivity for nucleic acid base-bearing amino acids but may be adapted for aromatic side chains.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Ugi-4CR Multicomponent Reaction One-pot synthesis of peptide-like derivatives Efficient, moderate to good yields Requires preformation of imine for best results
Solid-Phase Peptide Synthesis Stepwise assembly on resin with protecting groups High purity, scalable, versatile Sensitive to ozone-labile groups unless modified
Fragment Condensation Coupling of peptide fragments with advanced intermediates Enables complex peptide scaffolds Requires careful stereochemical control
Enolate Alkylation of Glycinamide Side-chain modification via alkylation Introduces heterocycles/aromatics Moderate stereoselectivity, strict conditions

Chemical Reactions Analysis

Types of Reactions

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Scientific Research Applications

Scientific Research Applications

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- has a broad range of applications in scientific research:

Chemistry

  • Model Compound: It serves as a model compound for studying peptide synthesis and chemical reactions involving peptides, providing insights into reaction mechanisms and stability.

Biology

  • Cellular Processes: The compound is investigated for its role in cellular processes such as protein interactions and signal transduction pathways. Its interactions can influence various biological functions at the molecular level.

Medicine

  • Therapeutic Potential: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and metabolic disorders. Its ability to modulate receptor activity may lead to novel therapeutic strategies .

Industry

  • Peptide-based Materials: It is utilized in developing peptide-based materials for pharmaceutical and biotechnological applications, enhancing product efficacy and stability.

Case Study 1: Hormonal Regulation

A notable study explored the effects of similar peptides on hormonal regulation in animal models. In adult female rats, administration led to significant suppression of estrus cycles over two weeks, indicating potential applications in fertility control and hormone-related therapies.

Case Study 2: Antifungal Activity

Research involving L-Prolinamide derivatives demonstrated that compounds similar to Glycinamide exhibited antifungal properties against Pythium species, with significant growth reduction observed in treated samples compared to controls. This suggests potential applications in agricultural biotechnology .

Mechanism of Action

The mechanism of action of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Sequence/Modifications Key Differences vs. Target Compound
Target: PYR-PHE-GLY-NH₂ (203396-25-2) C₁₆H₂₀N₄O₄ 332.35 Pyroglutamyl-Phe-Glycinamide Reference compound
L-Prolinamide, 5-oxo-L-prolyl-L-isoleucyl- (78058-11-4) C₁₆H₂₆N₄O₄ 338.40 Pyroglutamyl-Ile-Prolinamide Ile replaces Phe; Prolinamide replaces Glycinamide
5-Oxo-L-prolyl-L-threonyl-L-prolinamide (180258-48-4) C₁₄H₂₂N₄O₅ 326.34 Pyroglutamyl-Thr-Prolinamide Thr (hydroxyl group) replaces Phe; Prolinamide terminus
L-Prolinamide,5-oxo-L-prolyl-D-tyrosyl- (70650-88-3) C₁₇H₂₂N₄O₅ 362.39 Pyroglutamyl-D-Tyr-Prolinamide D-Tyr (chirality and phenolic -OH) replaces Phe
5-Oxo-L-prolyl-L-valine (21282-10-0) C₁₀H₁₆N₂O₄ 228.25 Pyroglutamyl-Val-OH Val replaces Phe; Free carboxyl terminus

Functional and Pharmacological Differences

Hydrophobicity and Solubility
  • The PHE residue in the target compound confers significant hydrophobicity, making it suitable for membrane penetration or interactions with aromatic receptors. In contrast, analogs with Thr or Tyr (e.g., 180258-48-4, 70650-88-3) exhibit higher hydrophilicity due to hydroxyl/phenolic groups, enhancing aqueous solubility .
  • The Ile -containing analog (78058-11-4) has a branched aliphatic side chain, offering intermediate hydrophobicity between Phe and Val .
Metabolic Stability
  • The pyroglutamate moiety in all analogs resists aminopeptidase cleavage, prolonging half-life compared to linear peptides .
  • Glycinamide vs.

Biological Activity

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- is a synthetic peptide with the molecular formula C16H20N4O4 and a molecular weight of 332.35 g/mol. It is primarily utilized in research for its potential biological activities and therapeutic applications. The compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acids into a peptide chain. This method includes several steps: resin loading, deprotection, coupling, repetition of these steps, and finally cleavage from the resin to yield the final product.

The biological activity of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- is largely attributed to its interactions with specific molecular targets within cellular pathways. It has been shown to bind to receptors or enzymes, modulating their activity and resulting in various downstream effects. The precise mechanisms are still under investigation, but its potential roles include:

  • Cellular Processes : Involvement in cellular signaling pathways.
  • Protein Interactions : Modulation of protein interactions that can affect cellular functions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds, suggesting that Glycinamide derivatives may exhibit similar properties. For instance, related compounds have shown significant activity against various cancer cell lines, indicating potential as anticancer agents. In vitro studies have demonstrated that modifications in the peptide structure can enhance biological efficacy. For example, compounds with specific structural features exhibited lower IC50 values in cancerous cells compared to their parent compounds .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Glycinamide derivatives have been explored for their role as DPP-4 inhibitors, which are critical in managing diabetes by enhancing insulin secretion and reducing glucagon levels. DPP-4 inhibitors prevent the degradation of incretins like GLP-1, thus maintaining glycemic control . The structure-activity relationship (SAR) of these inhibitors indicates that modifications can significantly impact their efficacy and specificity .

Clinical Applications

  • Diabetes Management : Case studies have demonstrated the effectiveness of DPP-4 inhibitors in clinical settings, showing improvements in glycemic control among diabetic patients.
  • Cancer Treatment : Investigations into the antiproliferative effects of Glycinamide-related compounds have been documented in clinical trials focusing on various cancers, providing insights into dosage and efficacy.

Summary Table of Case Study Findings

Study FocusFindingsReference
Diabetes ManagementImproved glycemic control with DPP-4 inhibitors
Cancer TreatmentSignificant antiproliferative effects observed

Future Directions

The exploration of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-'s biological activity remains an area of active research. Future studies may focus on:

  • Optimization of Structure : Further modifications to enhance biological activity and specificity.
  • Broader Therapeutic Applications : Investigating potential roles in neurodegenerative diseases and inflammation management.
  • Mechanistic Studies : Elucidating the detailed mechanisms through which Glycinamide interacts with molecular targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- in laboratory settings?

  • Answer : Solid-phase peptide synthesis (SPPS) is widely used for sequential assembly of amino acids. For example, L-proline, phenylalanine, and glycinamide precursors can be coupled using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Post-synthesis, reversed-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is recommended for purification . Confirm the absence of truncated sequences via MALDI-TOF mass spectrometry .

Q. How can researchers verify the structural integrity of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm backbone connectivity and stereochemistry, particularly the 5-oxo-L-prolyl ring conformation .
  • Circular Dichroism (CD) : Assess secondary structure stability under varying pH/temperature conditions .
  • Mass Spectrometry : Compare experimental molecular weight (e.g., 412 Da for related tripeptides) to theoretical values .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

  • Answer : Store lyophilized peptides at -20°C in inert atmospheres (argon) to prevent oxidation. In solution, avoid repeated freeze-thaw cycles; use buffers with protease inhibitors (e.g., EDTA) at pH 6–7.4. Monitor degradation via HPLC-UV at 214 nm over time .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., mass spectrometry vs. NMR) be resolved for Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- derivatives?

  • Answer :

  • Cross-Validation : Re-run MALDI-TOF with alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid) and compare with ESI-MS results .
  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to resolve overlapping NMR signals .
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts affecting spectral readings .

Q. What mechanistic hypotheses explain the compound’s interaction with glycinamide ribonucleotide formyltransferase (GART) in folate metabolism?

  • Answer : Molecular docking simulations suggest the 5-oxo-L-prolyl group mimics the transition state of GART’s substrate, phosphoribosyl glycinamide (PRG). Competitive inhibition assays (IC50_{50} determination) using 14C^{14}C-labeled glycine can quantify binding affinity . Mutagenesis studies (e.g., GART active-site mutants) further validate specificity .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing epimerization?

  • Answer :

  • Low-Temperature Coupling : Perform amino acid activation at 0–4°C to reduce racemization .
  • Pseudoproline Dipeptides : Incorporate oxazolidine-modified residues (e.g., L-prolyl-phenylalanine pseudoproline) to sterically hinder side reactions .
  • Real-Time Monitoring : Use in-situ FTIR to track Fmoc deprotection efficiency and adjust reaction kinetics .

Q. What computational approaches are suitable for predicting the compound’s conformational dynamics in aqueous vs. lipid environments?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water) to simulate 100-ns trajectories .
  • Solvent Accessibility Analysis : Calculate solvent-accessible surface area (SASA) to identify hydrophobic patches influencing membrane permeability .

Q. How can functional assays distinguish between target-specific activity and off-target effects in cellular models?

  • Answer :

  • CRISPR Knockout Models : Generate GART-deficient cell lines to assess dependency on the compound’s inhibitory activity .
  • Thermal Proteome Profiling (TPP) : Identify off-target binding by measuring protein thermal stability shifts in response to compound treatment .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-reference structural data (e.g., NMR, MS) with functional assays to resolve discrepancies .
  • Experimental Design : Use factorial designs (e.g., Taguchi methods) to optimize synthesis parameters (temperature, solvent, coupling agents) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-
Reactant of Route 2
Reactant of Route 2
Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-

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